3-Tert-butylbenzene-1,2-diamine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-tert-butylbenzene-1,2-diamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2.ClH/c1-10(2,3)7-5-4-6-8(11)9(7)12;/h4-6H,11-12H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBNIDIXXYSYYBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C(=CC=C1)N)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Alkylation and Subsequent Functionalization
The tert-butyl group is introduced via Friedel-Crafts alkylation, a method validated in analogous systems. For example, 5-tert-butylisophthaloyl dichloride synthesis employs AlCl₃-catalyzed alkylation of benzene derivatives with tert-butyl chloride. Adapting this approach:
- Alkylation : Reacting 1,2-diaminobenzene with tert-butyl chloride in the presence of AlCl₃ yields 3-tert-butyl-1,2-diaminobenzene.
- Hydrochlorination : Treating the free base with HCl gas in ethanol precipitates the hydrochloride salt.
Key challenges include regioselectivity control and avoiding over-alkylation. Source reports 82–96% yields for tert-butyl-functionalized aromatic intermediates under similar conditions, suggesting optimized AlCl₃ stoichiometry (1:1.2 substrate:catalyst ratio) and reaction times (1–2 hours).
Nitro Reduction Pathway
An alternative route involves nitration followed by reduction:
- Nitration : 3-Tert-butylbenzene undergoes directed nitration at the 1,2-positions using HNO₃/H₂SO₄.
- Catalytic Hydrogenation : The dinitro intermediate is reduced to the diamine using H₂/Pd-C in ethanol.
- Salt Formation : The diamine is treated with concentrated HCl to form the hydrochloride salt.
Source demonstrates analogous reductions of nitro groups in diaminocyclohexane derivatives with >90% efficiency using Pd-based catalysts. Reaction conditions (25–50°C, 1–3 atm H₂) and catalyst loading (5–10 wt%) are critical for minimizing side reactions.
Optimization of Hydrochlorination
Solvent and Stoichiometry
Hydrochlorination efficiency depends on proton availability and solubility:
Crystallization and Purity Control
Post-reaction purification involves:
- Cooling Crystallization : Slow cooling of the ethanol-HCl mixture yields crystalline product.
- Recrystallization : Re-dissolving in hot ethanol (78°C) followed by activated charcoal treatment achieves ≥95% purity.
Source corroborates this with a reported molecular weight of 200.71 g/mol for the purified hydrochloride salt.
Analytical Characterization
Spectroscopic Methods
Chromatographic Purity Assessment
HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) resolves the hydrochloride salt with retention time = 6.2 minutes. Source specifies 95% purity by area normalization.
Comparative Analysis of Synthetic Methods
| Parameter | Friedel-Crafts Route | Nitro Reduction Route |
|---|---|---|
| Yield | 75–85% | 60–70% |
| Reaction Steps | 2 | 3 |
| Byproduct Formation | Polyalkylation | Incomplete Reduction |
| Scalability | High (kg-scale) | Moderate (100 g) |
The Friedel-Crafts method offers higher efficiency but requires strict temperature control to prevent decomposition. The nitro reduction pathway, while longer, avoids strong Lewis acids, simplifying waste management.
Industrial-Scale Considerations
Cost Analysis
- Raw Materials : tert-Butyl chloride ($0.8/g) vs. HNO₃ ($0.2/g).
- Catalyst Recycling : AlCl₃ recovery (80–90%) reduces costs by 30% in the Friedel-Crafts route.
Emerging Methodologies
Enzymatic Amination
Preliminary studies suggest Pseudomonas putida transaminases can catalyze diamine formation from ketone precursors, though yields remain low (20–30%) compared to classical methods.
Flow Chemistry Approaches
Microreactor systems enable continuous HCl salt formation with 99% conversion in <5 minutes residence time, as demonstrated for related aromatic diamines.
Chemical Reactions Analysis
3-Tert-butylbenzene-1,2-diamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Further reduction can lead to the formation of more reduced amine derivatives.
Substitution: The amino groups can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acylating agents like acetic anhydride.
Scientific Research Applications
3-Tert-butylbenzene-1,2-diamine hydrochloride is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: Research into potential pharmaceutical applications, including as intermediates in drug synthesis.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Tert-butylbenzene-1,2-diamine hydrochloride involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds and interact with various enzymes or receptors, influencing biochemical pathways. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 3-Tert-butylbenzene-1,2-diamine hydrochloride with structurally analogous benzene-diamine derivatives, focusing on substituent effects, physicochemical properties, and applications.
Key Comparisons :
Chloro and methoxy groups in analogs (e.g., 4-Chloro-3-methyl and 3-Methoxy derivatives) enhance electronic effects, influencing redox properties and binding affinity in medicinal applications .
Solubility: Hydrochloride salts (e.g., 3-Tert-butyl and 4-Chloro-3-methyl derivatives) exhibit improved water solubility compared to non-salt forms (e.g., N1,N2-Dimethylbenzene-1,2-diamine) due to ionic character . Bulky tert-butyl groups may reduce solubility in non-polar solvents compared to linear alkyl substituents .
Synthetic Utility: this compound is preferred for synthesizing sterically hindered heterocycles, such as substituted benzimidazoles, which are relevant in drug discovery . Ethane-1,2-diamine derivatives (e.g., N1-(7-Chloroquinolin-4-yl)ethane-1,2-diamine hydrochloride) are tailored for metal coordination in antiparasitic agents .
Purity and Characterization :
- All compounds rely on NMR (1H/13C) and elemental analysis for purity validation . Melting points are less consistently reported, likely due to hygroscopicity of hydrochloride salts .
Research Findings :
- This compound has been utilized in synthesizing benzo[d]imidazole derivatives via reactions with isocyanates/isothiocyanates, achieving >95% purity through recrystallization and chromatography .
- 4-Chloro-3-methylbenzene-1,2-diamine hydrochloride is a precursor in molluscicidal agents, with its chloro group enhancing bioactivity against parasites .
- N1-(7-Chloroquinolin-4-yl)ethane-1,2-diamine hydrochloride demonstrated potent activity against Trypanosoma cruzi, attributed to the chloroquinoline moiety improving membrane permeability .
Biological Activity
3-Tert-butylbenzene-1,2-diamine hydrochloride is a compound of interest in medicinal chemistry and biological research. Its unique structure, characterized by the presence of tert-butyl groups and amino functionalities, allows it to interact with various biological targets, making it valuable for synthesizing biologically active molecules. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.
- Chemical Formula : C10H16N2·HCl
- Molecular Weight : 196.71 g/mol
- CAS Number : 68176-57-8
The biological activity of this compound primarily stems from its ability to interact with enzymes and receptors in biological systems. The amino groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their function and activity. The tert-butyl group enhances lipophilicity, facilitating membrane permeability and bioavailability.
Medicinal Chemistry
This compound serves as a precursor for synthesizing various pharmaceutical compounds. Its derivatives have been evaluated for their potential therapeutic effects against several diseases, including cancer and infectious diseases.
Case Studies
- Antitubercular Activity : Research has shown that derivatives of 3-tert-butylbenzene-1,2-diamine exhibit significant antitubercular activity. Compounds modified at specific positions on the benzene ring demonstrated varying degrees of efficacy against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 1.5 to 100 µg/mL .
- CYP Enzyme Inhibition : The compound has been investigated for its role as a cytochrome P450 (CYP) enzyme inhibitor. Specifically, it has been identified as a CYP1A2 inhibitor while not affecting other CYP enzymes such as CYP2C19 and CYP3A4 . This selectivity can be advantageous in drug development to minimize potential drug-drug interactions.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antitubercular | MIC values from 1.5 to 100 µg/mL | |
| CYP Enzyme Inhibition | Inhibits CYP1A2 | |
| Cell Membrane Permeability | Enhanced due to tert-butyl group |
Research Findings
Recent studies indicate that the biological activity of this compound can be attributed to its structural characteristics:
- Lipophilicity : The tert-butyl group increases the compound's lipophilicity, improving its ability to cross cellular membranes.
- Hydrogen Bonding : The amino groups facilitate interactions with various biological targets through hydrogen bonding.
Q & A
Basic Research Questions
Q. What experimental design strategies are recommended for optimizing the synthesis of 3-tert-butylbenzene-1,2-diamine hydrochloride?
- Methodological Answer : Multi-step synthesis optimization can be achieved using factorial design (e.g., varying temperature, solvent polarity, and catalyst loading). Statistical methods like response surface methodology (RSM) minimize experimental runs while identifying critical parameters. Post-synthesis, purity is validated via HPLC (≥98%) and structural confirmation via NMR/FT-IR .
Q. Which characterization techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H/¹³C) to verify tert-butyl substitution and aromatic proton environments.
- Mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., m/z matching C₁₀H₁₅ClN₂⁺).
- XRD for crystallinity analysis and chloride counterion validation .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Thermogravimetric analysis (TGA) to determine decomposition temperatures (>200°C).
- pH-dependent UV-Vis spectroscopy (e.g., 240–400 nm range) to monitor spectral shifts in acidic/alkaline buffers.
- Store samples at –20°C in anhydrous conditions to prevent hydrochloride dissociation .
Advanced Research Questions
Q. How can computational modeling predict reaction pathways for derivatizing this compound?
- Methodological Answer : Apply density functional theory (DFT) to model intermediates and transition states. Software like Gaussian or ORCA calculates activation energies for nucleophilic substitutions (e.g., amide bond formation). Pair with molecular dynamics simulations to assess solvent effects (e.g., DMF vs. THF) .
Q. What analytical approaches resolve contradictions in spectral data for derivatives of this compound?
- Methodological Answer : Cross-validate using:
- 2D NMR (COSY, HSQC) to resolve overlapping aromatic signals.
- In-situ FT-IR to track reactive intermediates during derivatization.
- LC-MS/MS fragmentation patterns to distinguish regioisomers .
Q. What mechanistic insights guide the design of regioselective reactions involving the diamine moiety?
- Methodological Answer :
- Kinetic isotope effect (KIE) studies to identify rate-determining steps (e.g., tert-butyl steric effects).
- Hammett plots to correlate substituent electronic effects with reaction rates.
- Use chiral HPLC to evaluate enantioselectivity in asymmetric catalysis .
Q. How do researchers address purification challenges for polar derivatives of this hydrochloride salt?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
